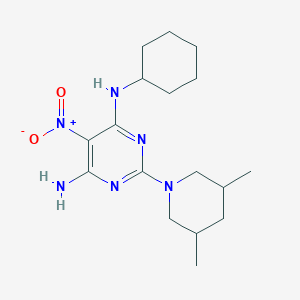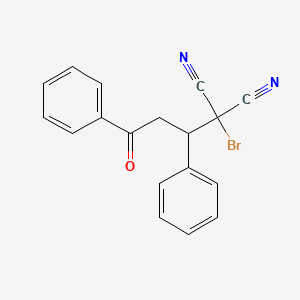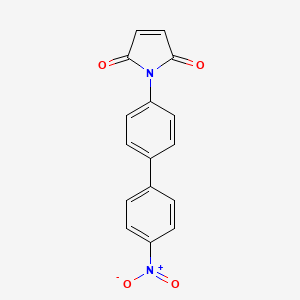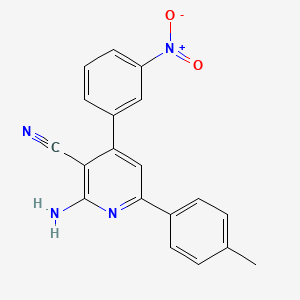![molecular formula C20H16ClFN2O3S B15153357 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes chloro, fluoro, and sulfamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate, which is then reacted with 2-methylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)benzamide
- 4-fluorophenyl N-(4-chloro-2-methylphenyl)carbamate
- 2-chloro-4-nitrophenyl N-(2-fluorophenyl)carbamate
Uniqueness
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C20H16ClFN2O3S |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-13-6-2-4-8-17(13)24-28(26,27)19-12-14(10-11-15(19)21)20(25)23-18-9-5-3-7-16(18)22/h2-12,24H,1H3,(H,23,25) |
InChI-Schlüssel |
QTLWORWVTTZVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Tert-butyl-2-(2,4,6-tribromo-3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15153276.png)

![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)


![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)

